molecular formula C23H24ClN3O4 B5205567 ethyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate CAS No. 5936-08-3

ethyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate

Cat. No. B5205567
CAS RN: 5936-08-3
M. Wt: 441.9 g/mol
InChI Key: VYCBPIJLGXTPRF-UHFFFAOYSA-N
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Description

Ethyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate, also known as CP-122,288, is a chemical compound that belongs to the class of pyrrolidines. It has been extensively studied for its potential use as a therapeutic agent for various diseases.

Mechanism of Action

Ethyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate acts as a selective antagonist of the 5-HT1B receptor and a partial agonist of the 5-HT1A receptor. The 5-HT1B receptor is involved in the regulation of serotonin release, while the 5-HT1A receptor is involved in the regulation of anxiety and depression. By blocking the 5-HT1B receptor and activating the 5-HT1A receptor, ethyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate can modulate the release of serotonin and improve mood and anxiety-related behaviors.
Biochemical and Physiological Effects:
ethyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate has been shown to have several biochemical and physiological effects, including the modulation of serotonin release, the reduction of anxiety and depression-related behaviors, and the improvement of cognitive function. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

Ethyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate has several advantages for lab experiments, including its high selectivity and potency, its well-established synthesis method, and its availability from commercial sources. However, it also has some limitations, including its potential toxicity and the need for further studies to establish its safety and efficacy in humans.

Future Directions

Ethyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate has several potential future directions for research, including its use as a therapeutic agent for various diseases, the investigation of its neuroprotective effects, and the development of new compounds based on its structure. Further studies are also needed to establish its safety and efficacy in humans and to explore its potential for combination therapy with other drugs.

Synthesis Methods

Ethyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate can be synthesized by the reaction of 4-benzyloxy-2-nitrobenzoic acid with ethyl 4-aminobenzoate in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The resulting intermediate is then reacted with 3-(4-(3-chlorophenyl)-1-piperazinyl)propylamine in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide to yield ethyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate.

Scientific Research Applications

Ethyl 4-{3-[4-(3-chlorophenyl)-1-piperazinyl]-2,5-dioxo-1-pyrrolidinyl}benzoate has been extensively studied for its potential use as a therapeutic agent for various diseases, including schizophrenia, depression, anxiety, and other psychiatric disorders. It has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

ethyl 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4/c1-2-31-23(30)16-6-8-18(9-7-16)27-21(28)15-20(22(27)29)26-12-10-25(11-13-26)19-5-3-4-17(24)14-19/h3-9,14,20H,2,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCBPIJLGXTPRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80386990
Record name ethyl 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate

CAS RN

5936-08-3
Record name ethyl 4-[3-[4-(3-chlorophenyl)piperazin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80386990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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